molecular formula C7H15NO4 B14486056 1-(1-Ethoxyethoxy)-2-nitropropane CAS No. 64673-66-1

1-(1-Ethoxyethoxy)-2-nitropropane

Cat. No.: B14486056
CAS No.: 64673-66-1
M. Wt: 177.20 g/mol
InChI Key: RYOJYHKNMXEOAY-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-2-nitropropane: is an organic compound with the molecular formula C7H15NO4 . It is a nitroalkane derivative, characterized by the presence of a nitro group (-NO2) attached to a propane backbone, along with an ethoxyethoxy functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethoxyethoxy)-2-nitropropane typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under controlled temperature conditions, usually between 5°C and 10°C, to ensure the formation of the desired product . The resulting intermediate is then subjected to further reactions to introduce the nitro group, often using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The intermediate compounds are carefully monitored, and the final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethoxyethoxy)-2-nitropropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Ethoxyethoxy)-2-nitropropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-2-nitropropane involves its interaction with molecular targets through its nitro and ethoxyethoxy groups. The nitro group can participate in redox reactions, while the ethoxyethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Ethoxyethoxy)-2-nitropropane is unique due to the presence of both the nitro and ethoxyethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

64673-66-1

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-2-nitropropane

InChI

InChI=1S/C7H15NO4/c1-4-11-7(3)12-5-6(2)8(9)10/h6-7H,4-5H2,1-3H3

InChI Key

RYOJYHKNMXEOAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCC(C)[N+](=O)[O-]

Origin of Product

United States

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